(Rac)-Normetanephrine-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

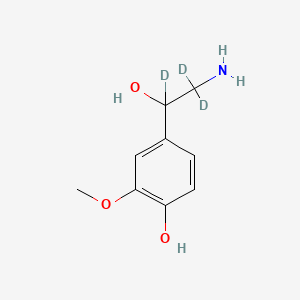

Eigenschaften

Molekularformel |

C9H13NO3 |

|---|---|

Molekulargewicht |

186.22 g/mol |

IUPAC-Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/i5D2,8D |

InChI-Schlüssel |

YNYAYWLBAHXHLL-VWTWQGAWSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C(CN)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is (Rac)-Normetanephrine-d3 and its primary use in research?

(Rac)-Normetanephrine-d3: A Technical Guide for Researchers

This compound is the deuterium-labeled form of (Rac)-Normetanephrine.[1] In research, its primary and critical application is as an internal standard for the accurate quantification of endogenous normetanephrine in biological samples using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Normetanephrine is a metabolite of the neurotransmitter norepinephrine.[4] Its measurement in plasma and urine is a key biomarker for the diagnosis and monitoring of pheochromocytomas and paragangliomas, which are rare neuroendocrine tumors that secrete catecholamines.[2][4] The use of a stable isotope-labeled internal standard like this compound is essential for achieving high accuracy and precision in these clinical research assays.[5] It behaves almost identically to the unlabeled (endogenous) normetanephrine during sample extraction, chromatographic separation, and ionization, but is distinguishable by its higher mass. This allows it to correct for variations in sample preparation recovery and for matrix effects that can suppress or enhance the instrument's signal.[6]

Chemical and Physical Properties

The key properties of this compound hydrochloride are summarized below.

| Property | Value | Reference(s) |

| Synonyms | (±)-Normetanephrine-d3, DL-Normetanephrine-d3 | [7][8] |

| Chemical Formula | C₉H₁₁D₃ClNO₃ | [7] |

| Molecular Weight | 222.68 g/mol | [7][8][9] |

| CAS Number | 1085333-97-6 | [7][9] |

| Appearance | Solid | [7] |

| Melting Point | 202-204°C | [7] |

| Purity | >95% (HPLC) | [10] |

| Isotopic Enrichment | >95% | [10] |

| Solubility | H₂O: 100 mg/mL (449.07 mM) | [8] |

| Storage Conditions | -20°C or 4°C, sealed, away from moisture | [7][10] |

Biochemical Context: The Catecholamine Metabolic Pathway

To appreciate the role of normetanephrine measurement, it is crucial to understand its origin within the catecholamine metabolic pathway. Norepinephrine, a primary catecholamine, is converted to normetanephrine through the action of the enzyme Catechol-O-methyltransferase (COMT).[4][11] This metabolic step is significant in chromaffin cells, which constitute the adrenal medulla and pheochromocytoma tumors.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Validation of liquid chromatography-tandem mass spectrometry method for analysis of urinary conjugated metanephrine and normetanephrine for screening of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Normetanephrine - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. lcms.cz [lcms.cz]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. rac Normetanephrine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 10. sussex-research.com [sussex-research.com]

- 11. researchgate.net [researchgate.net]

(Rac)-Normetanephrine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of (Rac)-Normetanephrine-d3. This deuterated analog of normetanephrine serves as a critical internal standard for quantitative analysis in clinical and research settings.

Chemical Structure and Properties

This compound is a synthetic, deuterated form of normetanephrine, a metabolite of the neurotransmitter norepinephrine. The incorporation of three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analyses.

Below is a summary of its key chemical and physical properties:

| Property | Value | Citation(s) |

| Chemical Name | 4-(2-amino-1-hydroxy-ethyl)- 2-methoxy-phenol-d3 | [1] |

| Synonyms | (±)-Normetanephrine-d3, DL-Normetanephrine-d3 | [2] |

| Molecular Formula | C₉H₁₀D₃NO₃ | [1][3] |

| Molecular Weight | 186.22 g/mol | [3] |

| CAS Number | 1073244-89-9 | [3] |

| Form | Solid | [4] |

| Purity | >95% (HPLC) | [1] |

| Isotopic Enrichment | >95% | [1] |

| Storage Conditions | -20°C | [1] |

For the hydrochloride salt form, this compound HCl:

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₁D₃ClNO₃ | [2] |

| Molecular Weight | 222.68 g/mol | [2][5][6] |

| CAS Number | 1085333-97-6 | [2][5] |

| Melting Point | 202-204°C | [4] |

| Solubility | H₂O: 100 mg/mL (449.07 mM), DMSO: 20.83 mg/mL (93.54 mM) | [2] |

Biological Context: The Catecholamine Metabolic Pathway

This compound, being a deuterated analog of normetanephrine, follows the same metabolic pathway as its endogenous counterpart. Normetanephrine is a direct metabolite of norepinephrine, a key catecholamine involved in the sympathetic nervous system's "fight or flight" response. The conversion of norepinephrine to normetanephrine is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[7]

This metabolic process is crucial for the regulation of catecholamine levels. In clinical diagnostics, elevated levels of normetanephrine and its sister metabolite, metanephrine (from epinephrine), can be indicative of pheochromocytoma, a rare tumor of the adrenal medulla.[8][9]

References

- 1. sussex-research.com [sussex-research.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. rac Normetanephrine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. rac Normetanephrine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. testing.com [testing.com]

Synthesis and Isotopic Purity of (Rac)-Normetanephrine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of (Rac)-Normetanephrine-d3, a crucial internal standard for quantitative bioanalytical studies. The document details a feasible synthetic pathway and outlines rigorous analytical methodologies for determining its isotopic enrichment, catering to the needs of researchers in pharmacology, drug metabolism, and clinical chemistry.

Introduction

This compound is the deuterated analog of normetanephrine, a metabolite of norepinephrine.[1] Its application as an internal standard in mass spectrometry-based assays allows for the precise quantification of endogenous normetanephrine, a key biomarker for diagnosing pheochromocytoma and paraganglioma.[1] The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency, correcting for variations during sample preparation and analysis. Accurate synthesis and thorough characterization of its isotopic purity are paramount for its reliable use in clinical and research settings.

Synthesis of this compound

While specific proprietary synthesis methods may vary, a plausible and chemically sound multi-step synthesis of this compound can be proposed based on established organic chemistry principles. The following protocol describes a potential pathway starting from a suitable precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed in three key stages:

-

Deuteration of a suitable aromatic precursor: Introducing the deuterium atoms at the methoxy group of a protected vanillin derivative.

-

Elaboration of the side chain: Building the ethanolamine side chain.

-

Reduction and deprotection: Final steps to yield the target molecule.

Experimental Protocol (Hypothetical)

Step 1: Protection of Vanillin

-

To a solution of vanillin in a suitable solvent (e.g., acetone), add potassium carbonate and a protecting group agent such as benzyl bromide.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, filter the mixture and evaporate the solvent. The residue is then purified by column chromatography to yield the protected vanillin.

Step 2: Demethylation and Deuteromethylation

-

The protected vanillin is subjected to demethylation using a reagent like boron tribromide (BBr3) in an appropriate solvent (e.g., dichloromethane) at low temperature.

-

The resulting catechol is then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD3I), in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

-

The reaction mixture is stirred at room temperature until completion. Work-up and purification by column chromatography afford the deuterated protected vanillin.

Step 3: Side Chain Elaboration

-

The deuterated protected vanillin undergoes a Henry reaction with nitromethane in the presence of a base (e.g., ammonium acetate) to form the corresponding nitrostyrene derivative.

-

The nitrostyrene is then reduced to the corresponding aminoethanol derivative. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF).

Step 4: Deprotection

-

The final step involves the removal of the protecting group. In the case of a benzyl ether, this is typically achieved by catalytic hydrogenation (e.g., using Palladium on carbon) under a hydrogen atmosphere.

-

After filtration of the catalyst and removal of the solvent, the crude product is purified, for instance by recrystallization, to yield this compound hydrochloride.

Isotopic Purity Assessment

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and isotopic purity analysis of this compound.

Table 1: Synthesis Data (Representative)

| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) (%) |

| 1 | Protected Vanillin | Vanillin | 95 | >98 |

| 2 | Deuterated Protected Vanillin | Protected Vanillin | 85 | >97 |

| 3 | Deuterated Intermediate | Deuterated Protected Vanillin | 70 | >95 |

| 4 | This compound | Deuterated Intermediate | 90 | >99 |

Table 2: Isotopic Purity Data (Representative)

| Analytical Method | Parameter | Result |

| HR-MS | Isotopic Enrichment (d3) | >98% |

| d0 Isotopologue | <0.5% | |

| d1 Isotopologue | <1.0% | |

| d2 Isotopologue | <0.5% | |

| NMR (¹H and ²H) | Deuterium Incorporation | Confirmed at the methoxy group |

| Positional Integrity | No scrambling observed |

Experimental Protocols for Isotopic Purity

3.2.1. High-Resolution Mass Spectrometry (HR-MS)

This method allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecule and its isotopologues, enabling the calculation of isotopic enrichment.[2][3][4]

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and further diluted to an appropriate concentration for analysis.

-

Chromatographic Conditions: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry Parameters: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data is acquired in full scan mode over a relevant m/z range to include the molecular ions of all expected isotopologues.

-

Data Analysis: The mass spectrum of the analyte peak is analyzed to determine the relative intensities of the ions corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of normetanephrine. The isotopic purity is calculated from the relative peak areas of these isotopologues.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the location and extent of deuterium incorporation.[5][6][7] Both ¹H and ²H NMR are valuable for a comprehensive analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d4.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy protons (around 3.8 ppm) confirms successful deuteration at this position. The integration of any residual proton signal can be used to estimate the level of deuterium incorporation.

-

²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signal. A single resonance corresponding to the deuterated methoxy group confirms the site of deuteration and the absence of isotopic scrambling.

Conclusion

The successful synthesis and rigorous purity assessment of this compound are fundamental to its utility as a reliable internal standard in quantitative analytical methods. This guide has provided a plausible synthetic route and detailed experimental protocols for the determination of its isotopic purity using HR-MS and NMR spectroscopy. Adherence to these or similar robust methodologies will ensure the high quality of this compound, thereby contributing to the accuracy and reliability of clinical and research data.

References

- 1. Normetanephrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the pivotal role of deuterated internal standards in achieving reliable and reproducible quantification of analytes in complex matrices. From fundamental principles to practical applications in drug development, this document provides an in-depth exploration of why deuterated standards are the cornerstone of robust bioanalytical methods.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

Quantitative mass spectrometry relies on the principle of isotope dilution, a method that involves the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample.[1] This labeled compound, or internal standard (IS), exhibits nearly identical physicochemical properties to the unlabeled (endogenous) analyte.[2] Both compounds behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1]

The key difference lies in their mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the known amount of internal standard, precise quantification can be achieved, effectively correcting for variations that can occur throughout the analytical process.[3]

The Deuterated Advantage: Why Deuterium Labeling Excels

Among the stable isotopes used for internal standards (including ¹³C and ¹⁵N), deuterium (²H or D) is the most commonly employed.[2] This preference is due to several key advantages:

-

Cost-Effectiveness and Availability: Deuterium is generally less expensive and more readily available than other stable isotopes, making it a practical choice for routine and high-throughput analyses.[2]

-

Minimal Chromatographic Shift: Ideally, a deuterated internal standard co-elutes with the analyte, meaning they have the same retention time in liquid chromatography (LC).[2] This co-elution is crucial for compensating for matrix effects that can vary across a chromatographic peak.

-

High Sensitivity: Mass spectrometry is a highly sensitive technique, and even minor fluctuations can impact results. Deuterated standards provide a stable reference point to correct for these variations.[4]

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can contain components that suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[3] Because the deuterated internal standard is chemically identical to the analyte, it is affected by the matrix in the same way. This allows for accurate normalization of the analyte signal, leading to more reliable quantification.[3]

-

Improved Accuracy and Precision: By accounting for variability in sample preparation (e.g., extraction recovery, pipetting errors) and instrument response, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays.[5]

The Logic of Quantitative Analysis with a Deuterated Internal Standard

The workflow for quantitative analysis using a deuterated internal standard follows a systematic process to ensure data integrity and accuracy. The following diagram illustrates the key steps involved, from sample collection to final data analysis.

Experimental Protocols: Real-World Applications

The following sections provide detailed methodologies for the quantitative analysis of various compounds in biological matrices using deuterated internal standards.

Therapeutic Drug Monitoring of Immunosuppressants

Therapeutic drug monitoring of immunosuppressive drugs is critical for organ transplant patients to prevent rejection or toxicity.[1][6] Mass spectrometry with deuterated internal standards offers superior sensitivity and specificity compared to immunoassays.[6]

Experimental Protocol: Quantification of Five Immunosuppressants in Whole Blood [1][6]

-

Analytes: Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, and Mycophenolic Acid

-

Internal Standards: Deuterated analogs of each analyte ([D₁₂]-Cyclosporine A, ¹³C, D₂-Tacrolimus, ¹³C, D₃-Sirolimus, ¹³C₂, D₄-Everolimus, D₃-Mycophenolic Acid)

-

Sample Preparation:

-

LC-MS/MS Conditions:

-

LC System: High-performance liquid chromatography (HPLC) system.

-

Column: C18-phenyl-hexyl column for chromatographic separation.[1]

-

Mobile Phase: A gradient of organic solvent (e.g., methanol) and water, both containing a small amount of formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Heated electrospray ionization (HESI) in positive mode.

-

Quantification of Testosterone in Serum

Accurate measurement of testosterone is crucial in clinical diagnostics. LC-MS/MS with a deuterated internal standard is the preferred method due to its high specificity and sensitivity.[7][8]

Experimental Protocol: LC-MS/MS Assay for Testosterone in Serum [8]

-

Analyte: Testosterone

-

Sample Preparation:

-

LC-MS/MS Conditions:

-

LC System: Ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 analytical column.

-

Mobile Phase: A gradient of methanol and water.

-

Mass Spectrometer: A tandem mass spectrometer.

-

Ionization: Heated nebulizer ion source.[8]

-

Analysis of Vitamin D Metabolites

The measurement of vitamin D metabolites, such as 25-hydroxyvitamin D₂ and D₃, is essential for diagnosing vitamin D deficiency.[10] Isotope-dilution LC-MS/MS provides an accurate and robust method for their quantification.[10]

Experimental Protocol: Simultaneous Measurement of 25-Hydroxyvitamin D₂ and D₃ [10]

-

Analytes: 25-hydroxyvitamin D₂ (25-OH D₂) and 25-hydroxyvitamin D₃ (25-OH D₃)

-

Internal Standard: Stable-isotope-labeled 25-hydroxyvitamin D

-

Sample Preparation:

-

LC-MS/MS Conditions:

-

LC System: HPLC system.

-

Column: BDS C8 HPLC column.[10]

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in MRM mode.

-

Ionization: Electrospray ionization (ESI).

-

Quantification of Opioids in Plasma

The analysis of opioids is critical in pain management, clinical toxicology, and forensic science.[11] Deuterated internal standards are essential for accurate quantification in complex biological matrices.[12]

Experimental Protocol: Analysis of Fentanyl and Related Compounds in Plasma [12]

-

Analytes: Fentanyl, norfentanyl, alfentanil, sufentanil, remifentanil, and 3-methylfentanyl

-

Internal Standards: Fentanyl-d₅ and norfentanyl-d₅[12]

-

Sample Preparation:

-

Perform liquid-liquid extraction of the plasma sample.

-

Evaporate the organic layer and reconstitute the residue.

-

-

LC-MS/MS Conditions:

-

LC System: HPLC system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization in positive mode.[12]

-

Data Presentation: Performance of Methods Using Deuterated Internal Standards

The use of deuterated internal standards consistently leads to robust and reliable analytical methods. The following tables summarize the validation data from the previously described applications.

Table 1: Performance Data for the Quantification of Immunosuppressants [1][6]

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Recovery (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

Table 2: Performance Data for the Quantification of Testosterone [8][9]

| Parameter | Result |

| Linearity Range | 11 - 2000 ng/dL |

| Lower Limit of Quantification (LLOQ) | 11 ng/dL |

| Recovery | 82% |

| Precision (RSD%) | 17% |

| Decision Limit (CCα) | 0.05 µg/L |

| Detection Capability (CCβ) | 0.09 µg/L |

Table 3: Performance Data for the Quantification of Vitamin D Metabolites [10]

| Analyte | Concentration | Inter-assay CV% |

| 25-OH D₂ | 52 nmol/L | 9.5% |

| 76 nmol/L | 8.4% | |

| 25-OH D₃ | 55 nmol/L | 5.1% |

| 87 nmol/L | 5.6% | |

| Detection Limit | <4 nmol/L for both metabolites |

Table 4: Performance Data for the Quantification of Opioids (Fentanyl and related compounds) [12]

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (CV%) |

| Fentanyl | 0.1 - 50 | 0.1 | < 15% |

| Norfentanyl | 0.1 - 50 | 0.1 | < 15% |

| Alfentanil | 0.1 - 50 | 0.1 | < 15% |

| Sufentanil | 0.2 - 50 | 0.2 | < 15% |

| Remifentanil | 0.1 - 50 | 0.1 | < 15% |

| 3-Methylfentanyl | 0.1 - 50 | 0.1 | < 15% |

Challenges and Considerations

While deuterated internal standards are the gold standard, it is important to be aware of potential challenges:

-

Isotopic Purity: The isotopic purity of the deuterated standard is crucial. Any unlabeled analyte present as an impurity can lead to an overestimation of the analyte concentration.

-

Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[8] Careful selection of the labeling position can minimize this risk.

-

Chromatographic Resolution: While ideally co-eluting, in some instances, a slight chromatographic separation between the analyte and the deuterated standard can occur. This can be problematic if matrix effects vary across the elution window.

-

Cost and Synthesis: For novel compounds, the custom synthesis of a deuterated internal standard can be time-consuming and expensive.[3]

The Principle of Isotope Dilution: A Visual Representation

The following diagram illustrates the fundamental principle of isotope dilution mass spectrometry. By adding a known amount of the "heavy" (deuterated) standard to the sample containing an unknown amount of the "light" (endogenous) analyte, the ratio of their signals in the mass spectrometer allows for precise calculation of the unknown concentration.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical workflow provides a robust mechanism for correcting variability and mitigating matrix effects. This leads to unparalleled accuracy and precision, which is critical in regulated environments such as clinical diagnostics and pharmaceutical development. While challenges exist, careful method development and validation ensure the reliable application of this powerful technique, solidifying its status as the gold standard for quantitative bioanalysis.

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. texilajournal.com [texilajournal.com]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Opiate, Opioid, and Benzodiazepine Testing by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive LC-MS-based quantitative analysis of fentanyl-like drugs in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Norepinephrine to Normetanephrine: A Technical Guide

Introduction

Norepinephrine, a catecholamine neurotransmitter and hormone, plays a critical role in the body's "fight-or-flight" response, regulating attention, sleep-wake cycles, and cardiovascular function.[1] The precise control of its concentration and duration of action is vital for maintaining physiological homeostasis. A key pathway in the termination of norepinephrine's biological activity is its metabolic degradation. This guide provides an in-depth examination of the primary metabolic conversion of norepinephrine to its O-methylated metabolite, normetanephrine, a process of significant interest to researchers in neuroscience, pharmacology, and clinical diagnostics.

Core Metabolic Pathway

The conversion of norepinephrine to normetanephrine is a methylation reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[2][3][4] This enzymatic reaction is fundamental in the extraneuronal inactivation of catecholamines.[5]

The Enzymatic Reaction

COMT facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of the catechol ring of norepinephrine.[2][6] This process yields normetanephrine and S-adenosyl-L-homocysteine (SAH).[6] The reaction is dependent on the presence of magnesium ions (Mg²⁺) as a cofactor.[6][7]

-

Enzyme : Catechol-O-methyltransferase (COMT) (EC 2.1.1.6).[2]

-

Substrate : Norepinephrine.

-

Co-substrate : S-adenosyl-L-methionine (SAM).

-

Product : Normetanephrine.

-

By-product : S-adenosyl-L-homocysteine (SAH).

-

Cofactor : Magnesium (Mg²⁺).

There are two main isoforms of the COMT enzyme, encoded by the same gene:[2][8]

-

Soluble COMT (S-COMT) : The shorter, more abundant form found in various tissues like the liver and kidneys.[8]

-

Membrane-Bound COMT (MB-COMT) : The longer form, predominantly located in nerve cells within the brain.[2][8]

Metabolism of norepinephrine to normetanephrine occurs predominantly intracellularly in non-neuronal cells after norepinephrine has been taken up from circulation or synaptic clefts.[9][10] This process is particularly significant in the adrenal medulla, where chromaffin cells have high concentrations of COMT.[9]

Quantitative Data

The kinetics of the COMT enzyme and the physiological concentrations of norepinephrine and its metabolites are crucial for understanding the pathway's efficiency and clinical relevance.

Table 1: COMT Enzyme Kinetics

| Parameter | Value | Substrate | Source Organism | Notes |

|---|---|---|---|---|

| Km | ~200-300 µM | Norepinephrine | Rat Liver | Michaelis constant (Km) indicates substrate concentration at half-maximal velocity. |

| Genetic Variants | Val¹⁵⁸Met | Dopamine | Human | The Val¹⁵⁸ allele results in a 3- to 4-fold higher enzyme activity compared to the Met¹⁵⁸ allele due to greater thermostability.[6][11] |

| Activity Increase | ~20-40% | Catechol Substrate | Human Brain | Homozygotes for the Val¹⁵⁸ allele show a 20-40% increase in COMT activity in the brain compared to Met¹⁵⁸ homozygotes.[11] |

Table 2: Typical Concentrations of Norepinephrine and Normetanephrine

| Analyte | Matrix | Concentration Range | Notes |

|---|---|---|---|

| Normetanephrine | Human Plasma | 0.14–26.43 nmol/L | This range is used for validating clinical assays.[12] The lower limit of quantification (LLOQ) can be as low as 0.432 nmol/L.[13] |

| Metanephrine | Human Plasma | 0.11–13.92 nmol/L | For comparison, metanephrine (from epinephrine) is also measured.[12][14] LLOQ can be 0.123 nmol/L.[13] |

| Normetanephrine | Human Urine | 0.3 to 14.6 µmol/L | Assay linearity range for clinical diagnostics.[15] |

| Metanephrine | Human Urine | 0.2 to 27.4 µmol/L | Assay linearity range for clinical diagnostics.[15] |

Concentrations can vary significantly based on physiological state, genetic factors, and the presence of pathologies such as pheochromocytoma.[13][16]

Experimental Protocols

Accurate measurement of COMT activity and the quantification of norepinephrine and normetanephrine are essential for research and clinical applications.

Protocol 1: COMT Enzyme Activity Assay

This protocol is adapted from methods used to measure the formation of normetanephrine from norepinephrine.[17][18]

Objective: To determine the enzymatic activity of COMT in a biological sample (e.g., tissue homogenate, cell lysate) by measuring the rate of normetanephrine production.

Materials:

-

Biological sample (e.g., rat liver homogenate)

-

Phosphate Buffered Saline (PBS), 50 mM, pH 7.4

-

L-Norepinephrine (substrate), 7.5 mM solution

-

S-adenosyl-L-methionine (SAM) (co-substrate), 200 µM solution

-

Magnesium Chloride (MgCl₂), 2 mM solution

-

Hydrochloric Acid (HCl), 0.4 M (for reaction termination)

-

Normetanephrine ELISA kit or LC-MS/MS system for quantification

-

Incubator or water bath at 37°C

Methodology:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer. Determine the total protein concentration for normalization.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:

-

8 µl of sample lysate/homogenate

-

Appropriate volume of 50 mM PBS

-

MgCl₂ to a final concentration of 2 mM

-

SAM to a final concentration of 200 µM

-

L-Norepinephrine to a final concentration of 7.5 mM

-

The final reaction volume should be standardized (e.g., 22 µl).[17]

-

-

Control Samples: Prepare parallel control reactions:

-

No Enzyme Control: Replace the sample lysate with a buffer to measure non-enzymatic conversion.

-

No Substrate Control: Omit norepinephrine to measure endogenous normetanephrine in the sample.

-

-

Incubation: Incubate the reaction mixtures for 60 minutes at 37°C.[17][18]

-

Reaction Termination: Stop the reaction by adding 20 µl of 0.4 M HCl.[17]

-

Quantification:

-

Measure the amount of normetanephrine produced using a validated method like an ELISA kit or LC-MS/MS.[17]

-

-

Calculation:

-

Subtract the values from control samples.

-

Normalize the amount of normetanephrine produced to the protein concentration of the sample and the incubation time.

-

Express COMT activity as pmol or ng of normetanephrine / min / mg of protein.

-

Protocol 2: Quantification of Normetanephrine in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of free normetanephrine in plasma, often used for diagnosing pheochromocytoma.[12][13][14]

Objective: To accurately measure the concentration of free normetanephrine in human plasma.

Materials:

-

Human plasma collected in appropriate anticoagulant tubes.

-

Internal Standard (IS): Deuterated normetanephrine (e.g., Normetanephrine-d3).

-

Solid-Phase Extraction (SPE) cartridges (e.g., weak cation-exchange).[12][13]

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade).

-

HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Analytical column (e.g., C18 or similar).

Methodology:

-

Sample Pre-treatment:

-

Thaw plasma samples on ice.

-

To 500 µl of plasma, add the deuterated internal standard.

-

Vortex briefly to mix.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol and water).

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water, low-concentration methanol) to remove interfering substances.

-

Elute the analytes (normetanephrine and IS) with a stronger solvent (e.g., methanol with formic acid).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 100 µl).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a gradient elution on the analytical column to separate normetanephrine from other components.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor → product ion transitions for both normetanephrine and its deuterated internal standard.

-

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of normetanephrine in the unknown samples by interpolating from the calibration curve.

-

References

- 1. Norepinephrine - Wikipedia [en.wikipedia.org]

- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. What are COMT inhibitors and how do they work? [synapse.patsnap.com]

- 4. genomind.com [genomind.com]

- 5. Regional release and removal of catecholamines and extraneuronal metabolism to metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systems pharmacogenomics – gene, disease, drug and placebo interactions: a case study in COMT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COMT - Creative Enzymes [creative-enzymes.com]

- 8. medlineplus.gov [medlineplus.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Genetic variation in COMT activity impacts learning and dopamine release capacity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. mdpi.com [mdpi.com]

- 14. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. auajournals.org [auajournals.org]

- 17. Low Enzymatic Activity Haplotypes of the Human Catechol-O-Methyltransferase Gene: Enrichment for Marker SNPs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (Rac)-Normetanephrine-d3: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (Rac)-Normetanephrine-d3, a critical tool in biomedical and pharmaceutical research. We will explore its racemic nature, physicochemical properties, role in metabolic pathways, and detailed protocols for its analysis, with a focus on its application as an internal standard in quantitative bioanalysis.

Introduction to this compound

Normetanephrine (NMN) is a metabolite of the neurotransmitter norepinephrine.[1][2] It serves as a crucial biomarker for diagnosing catecholamine-secreting tumors, such as pheochromocytomas and paragangliomas.[2] this compound is a stable isotope-labeled analog of normetanephrine. The designation "(Rac)" indicates that it is a racemate—a 50:50 mixture of its two chiral enantiomers, (R)- and (S)-Normetanephrine. The "-d3" suffix signifies that three hydrogen atoms have been replaced with deuterium.[3][4] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, allowing for precise differentiation from the endogenous, unlabeled normetanephrine in biological samples.[5][6]

Physicochemical Properties

The fundamental properties of this compound Hydrochloride are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Synonyms | (±)-Normetanephrine-d3 HCl, DL-Normetanephrine-d3 HCl | [4][7] |

| CAS Number | 1085333-97-6 | [4][7][8] |

| Molecular Formula | C₉H₁₁D₃ClNO₃ | [7][9] |

| Molecular Weight | 222.68 g/mol | [4][7][10] |

| Appearance | Solid | [9] |

| Melting Point | 202-204°C | [9] |

| Solubility | Soluble in Water (100 mg/mL) and DMSO (20.83 mg/mL) | [7] |

| Storage | Recommended at -20°C for long-term stability | [7][11] |

The Racemic Nature: Understanding Chirality

Normetanephrine is a chiral molecule due to a stereocenter at the benzylic carbon bearing the hydroxyl group. This results in two non-superimposable mirror-image isomers called enantiomers: (R)-Normetanephrine and (S)-Normetanephrine. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs. This stereochemistry can lead to different interactions with chiral biological molecules like enzymes and receptors. This compound contains both enantiomers in equal proportion.

Figure 1: Enantiomeric relationship of Normetanephrine.

Metabolic Pathway of Normetanephrine

Normetanephrine is a direct metabolite of norepinephrine, formed by the action of the enzyme Catechol-O-methyltransferase (COMT).[1][12] This conversion is a key step in the metabolic inactivation of catecholamines.[12] Normetanephrine itself is further metabolized by monoamine oxidase (MAO) to form vanillylmandelic acid (VMA), which is then excreted in the urine.[2][13] Monitoring the levels of normetanephrine is therefore a reliable way to assess norepinephrine production and turnover.

Figure 2: Core metabolic pathway of Normetanephrine.

Experimental Protocols

Protocol for Chiral Separation of Normetanephrine Enantiomers

To analyze the individual R and S enantiomers, a chiral High-Performance Liquid Chromatography (HPLC) method is required. This is essential for pharmacokinetic or pharmacodynamic studies where stereoselectivity is a factor.

Principle: Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.[14]

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, urine) are first subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.[15]

-

Chromatographic System: A standard HPLC or UHPLC system equipped with a UV or mass spectrometric detector.

-

Chromatographic Conditions: The following table outlines a typical starting point for method development. Optimization is often necessary.[14][16]

| Parameter | Typical Condition |

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IC) or Macrocyclic Glycopeptide-based CSP (e.g., CHIROBIOTIC V) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane/Heptane) and an alcohol (e.g., Ethanol, Isopropanol), often with an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to improve peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40°C |

| Detection | UV at ~280 nm or Mass Spectrometry (MS) |

Protocol for Quantification using this compound as an Internal Standard

The primary application of this compound is as an internal standard (IS) for accurate quantification of endogenous normetanephrine by LC-MS/MS.[6]

Principle: A known amount of the deuterated standard is added to each sample at the beginning of the workflow.[6] Because the IS is chemically almost identical to the analyte, it experiences similar extraction loss and ionization suppression in the mass spectrometer.[17] The final concentration is calculated from the peak area ratio of the endogenous analyte to the deuterated IS, which corrects for experimental variability.[18]

Methodology:

-

Sample Spiking: Add a precise volume of this compound stock solution to the unknown biological sample, calibrators, and quality controls.

-

Sample Preparation: Perform protein precipitation followed by solid-phase extraction (SPE). A common approach involves using a cation exchange SPE cartridge.

-

LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry system.

Typical LC-MS/MS Parameters:

| Parameter | Typical Condition |

| LC Column | Reversed-phase C18 or HILIC column.[19][20] |

| Mobile Phase | Gradient elution using water and acetonitrile/methanol, often with formic acid or ammonium formate as a modifier.[20] |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| MS Detection | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Normetanephrine: m/z 166 → 134[15]Normetanephrine-d3: m/z 169 → 137[15] |

Mandatory Visualization: Bioanalytical Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of normetanephrine in a biological matrix using this compound as an internal standard.

Figure 3: Bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers in clinical chemistry and drug development. Its deuterated nature provides the foundation for highly accurate and precise quantification of endogenous normetanephrine via the stable isotope dilution method with mass spectrometry. The racemic composition is suitable for total normetanephrine measurement; however, professionals investigating stereospecific physiological or metabolic effects must employ specialized chiral chromatography techniques to resolve the individual (R)- and (S)-enantiomers. A thorough understanding of its properties and the appropriate analytical methodologies is paramount to generating reliable and meaningful data.

References

- 1. Human Metabolome Database: Showing metabocard for Normetanephrine (HMDB0000819) [hmdb.ca]

- 2. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rac Normetanephrine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of liquid chromatography-tandem mass spectrometry method for analysis of urinary conjugated metanephrine and normetanephrine for screening of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Rac Normetanephrine-d3 Hydrochloride | CAS No: 1085333-97-6 [aquigenbio.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. rac Normetanephrine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 11. sussex-research.com [sussex-research.com]

- 12. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Figure 1, [Metabolic pathway of catecholamines. 3-MT,...]. - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. Measurement of plasma free metanephrine and normetanephrine by liquid chromatography-tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. myadlm.org [myadlm.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Navigating the Stability of Deuterated Catecholamine Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of deuterated catecholamine standards, crucial for ensuring the accuracy and reliability of quantitative bioanalytical studies. While specific quantitative stability data for deuterated catecholamines is limited in publicly available literature, this guide synthesizes the extensive knowledge on the stability of their non-deuterated counterparts, which is expected to be highly comparable. The principles governing the degradation of catecholamines are largely independent of isotopic labeling.

Introduction to Catecholamine Stability

Catecholamines, including dopamine, epinephrine (adrenaline), and norepinephrine (noradrenaline), are inherently unstable molecules susceptible to degradation through oxidation, pH-dependent reactions, and light exposure. Their deuterated analogues, widely used as internal standards in mass spectrometry-based quantification, are presumed to exhibit similar stability profiles. Understanding the factors that influence their stability is paramount for accurate sample preparation, storage, and analysis.

The primary degradation pathway for catecholamines involves the oxidation of the catechol moiety, leading to the formation of quinones and other degradation products.[1] This process is accelerated by exposure to light, oxygen, and alkaline pH.

Factors Affecting the Stability of Catecholamine Standards

The stability of catecholamine standards, both deuterated and non-deuterated, is influenced by several key factors:

-

pH: Catecholamines are most stable in acidic conditions (pH < 4).[2] As the pH increases, the rate of oxidation and degradation significantly accelerates. For instance, at a pH of 8.0, a significant loss of free catecholamines can be observed within 48 hours, with up to 90% loss within the first week at 4°C and 25°C.[2]

-

Temperature: Lower temperatures are crucial for long-term stability. Storage at -20°C or -80°C is recommended for stock solutions and prepared standards.[3][4] While some studies have shown stability for shorter periods at refrigerated (4°C) and even room temperature, freezing is essential for preserving integrity over extended periods.[5][6]

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation of catecholamines. Therefore, it is essential to store standards in amber vials or otherwise protect them from light.[7][8]

-

Solvent: The choice of solvent can impact stability. While aqueous solutions are common, the presence of antioxidants can significantly enhance stability. Catecholamines in buffer solutions without antioxidants degrade swiftly.[9] The use of antioxidants like ascorbic acid or sodium metabisulfite is often recommended to stabilize catecholamine solutions.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can potentially impact the integrity of the standards. It is advisable to aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles of the main stock.

Quantitative Stability Data (for Non-Deuterated Catecholamines)

The following tables summarize the stability of non-deuterated catecholamines under various storage conditions. This data provides a strong indication of the expected stability of their deuterated analogues.

Table 1: Stability of Epinephrine Solutions

| Concentration | Storage Temperature | Vehicle | Duration | Percent Remaining | Reference |

| 25, 50, 100 µg/mL | 4°C and 25°C | 5% Dextrose in Water (D5W) | 30 days | > 95% | [5][10] |

| Clinically relevant concentrations | Ambient | D10W, D5W, 0.9% NaCl | 84 hours | No significant change | [11] |

Table 2: Stability of Norepinephrine Solutions

| Concentration | Storage Temperature | Vehicle | Duration | Percent Remaining | Reference |

| 64 mg/L | 4°C (protected from light) | Normal Saline (NS) or D5W | 61 days | > 90% | [7][8] |

| 64 mg/L | 4°C (exposed to light) | NS or D5W | 39 days | ~90% | [7][8] |

| 4 µg/mL and 16 µg/mL | Room Temperature | D5W or NS | 7 days | > 95% | [12] |

Table 3: Stability of Catecholamines in Biological Matrices (as a proxy for solution stability)

| Analyte | Matrix | Storage Temperature | Duration | Observations | Reference |

| Norepinephrine & Epinephrine | Human Plasma | -70°C | ~18 months (550 days) | Stable | [6][13] |

| Norepinephrine & Epinephrine | Canine & Rat Plasma | -70°C | 6 months | Stable | [6][13] |

| Free Catecholamines | Urine (pH < 6.0) | 4°C or -18°C | At least 4 days | < 15% loss | [2] |

| Free Catecholamines | Urine (pH 2.0) | 4°C or -18°C | Up to 10 weeks | < 15% loss | [2] |

| Catecholamines | Unpreserved Urine | Room Temperature | 24 hours | Partial degradation in ~50% of samples | [14][15] |

| Catecholamines | Acidified Urine (pH 4) | Room Temperature | 24 hours | Degradation prevented | [14][15] |

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of deuterated catecholamine standards, based on methodologies reported for their non-deuterated counterparts.

Long-Term Stability Study

Objective: To evaluate the stability of deuterated catecholamine stock solutions over an extended period under recommended storage conditions.

Methodology:

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of deuterated dopamine, epinephrine, and norepinephrine in an appropriate solvent (e.g., methanol with a small percentage of antioxidant like ascorbic acid).

-

Aliquoting and Storage: Aliquot the stock solutions into multiple amber vials to avoid repeated freeze-thaw cycles. Store the vials at specified temperatures (e.g., -20°C and -80°C).

-

Sampling: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of vials from each storage temperature.

-

Analysis: Analyze the concentration of the deuterated catecholamines using a validated stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection.[16]

-

Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). The standard is considered stable if the concentration remains within a predefined range (e.g., 90-110% of the initial concentration).

Freeze-Thaw Stability Study

Objective: To assess the stability of deuterated catecholamine standards after repeated cycles of freezing and thawing.

Methodology:

-

Sample Preparation: Use aliquots of the prepared stock solutions.

-

Freeze-Thaw Cycles: Subject the aliquots to a specified number of freeze-thaw cycles. A typical cycle involves freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.

-

Analysis: After the final thaw, analyze the concentration of the deuterated catecholamines using a validated analytical method.

-

Data Evaluation: Compare the concentration of the freeze-thaw samples to a control sample that has not undergone freeze-thaw cycles.

Short-Term (Bench-Top) Stability Study

Objective: To evaluate the stability of deuterated catecholamine solutions at room temperature to simulate conditions during sample preparation.

Methodology:

-

Sample Preparation: Prepare working solutions of the deuterated catecholamines at a concentration relevant to their use as internal standards.

-

Incubation: Leave the solutions on the bench-top at room temperature for various durations (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the concentration of the deuterated catecholamines at each time point.

-

Data Evaluation: Compare the concentrations at different time points to the initial concentration.

Visualizations

Catecholamine Degradation Pathway

The following diagram illustrates the main enzymatic degradation pathways of catecholamines, which involve monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[17]

Caption: Enzymatic degradation pathways of catecholamines.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting stability studies of deuterated catecholamine standards.

Caption: General experimental workflow for stability assessment.

Recommendations for Handling and Storage

Based on the available data for non-deuterated catecholamines, the following best practices are recommended for handling and storing deuterated catecholamine standards to ensure their integrity:

-

Storage of Neat Material: Store neat (solid) deuterated catecholamine standards at -20°C or below, protected from light and moisture.

-

Preparation of Stock Solutions: Prepare stock solutions in a high-purity solvent such as methanol or a slightly acidic aqueous buffer. The addition of an antioxidant (e.g., 0.1% ascorbic acid or sodium metabisulfite) is highly recommended.

-

Storage of Stock Solutions: Store stock solutions at -80°C for long-term stability. For short-term use, storage at -20°C is acceptable.

-

Working Solutions: Prepare working solutions fresh daily if possible. If stored, they should be kept at 2-8°C and protected from light for a limited duration (e.g., up to 24 hours), although stability under these conditions should be verified.

-

Minimize Exposure: Minimize the exposure of all solutions to light, elevated temperatures, and atmospheric oxygen. Use amber glassware or wrap containers in aluminum foil.

-

Avoid Contamination: Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.

Conclusion

While direct quantitative stability studies on deuterated catecholamine standards are not extensively published, the wealth of information on their non-deuterated analogues provides a robust framework for ensuring their proper handling and storage. By controlling key factors such as pH, temperature, and light exposure, and by following the recommended experimental protocols for stability assessment, researchers can be confident in the integrity of their deuterated catecholamine standards, leading to more accurate and reproducible analytical results. Future studies focusing specifically on the forced degradation and long-term stability of these deuterated compounds would be a valuable contribution to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of degradation of urinary catecholamines and metanephrines and deconjugation of their sulfoconjugates using stability-indicating reversed-phase ion-pair HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of dopamine and epinephrine solutions up to 84 hours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of norepinephrine infusions prepared in dextrose and normal saline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commercial suppliers and availability of (Rac)-Normetanephrine-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, availability, and technical applications of (Rac)-Normetanephrine-d3. This deuterated analog of normetanephrine serves as a critical internal standard for quantitative bioanalytical studies, particularly in the diagnosis and monitoring of catecholamine-secreting tumors such as pheochromocytoma and paraganglioma.

Commercial Availability and Product Specifications

This compound and its hydrochloride salt are available from several commercial suppliers. The compound is primarily intended for research use as an internal standard in mass spectrometry-based assays. The following tables summarize the available product forms and technical specifications from prominent suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Form | Catalog Number | Purity |

| MedChemExpress | This compound | Free Base | HY-113517S | >98% |

| Clearsynth | rac Normetanephrine-d3 | Free Base | CS-O-32766 | >98% (HPLC) |

| AquigenBio | Rac Normetanephrine-d3 Hydrochloride | HCl Salt | - | High-quality reference standard |

| Sussex Research Laboratories Inc. | rac-Normetanephrine-d3.HCl | HCl Salt | SI140130 | >95% (HPLC) |

| Simson Pharma Limited | Rac Normetanephrine-D3 Hydrochloride | HCl Salt | - | High Quality |

| LGC Standards | rac Normetanephrine-d3 Hydrochloride | HCl Salt | TRC-N721502 | >95% (HPLC) |

Table 2: Product Specifications and Availability

| Supplier | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Pack Sizes |

| MedChemExpress | Free Base | 1073244-89-9 | C₉H₁₀D₃NO₃ | 186.22 | 1 mg, 5 mg, 10 mg |

| Clearsynth | Free Base | 1073244-89-9 | C₉H₁₀D₃NO₃ | 186.22 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| AquigenBio | HCl Salt | 1085333-97-6 | C₉H₁₀D₃NO₃·HCl | 222.68 | Inquire for details |

| Sussex Research Laboratories Inc. | HCl Salt | N/A | C₉H₁₀D₃NO₃·HCl | 186.2 (as free base) | 2 mg, 5 mg, 10 mg |

| Simson Pharma Limited | HCl Salt | 1085333-97-6 | C₉H₁₁D₃ClNO₃ | 222.68 | Custom Synthesis |

| LGC Standards | HCl Salt | 1085333-97-6 | C₉H₁₀D₃NO₃·HCl | 222.68 | 1 mg, 10 mg |

Catecholamine Metabolism Signaling Pathway

This compound is utilized as an internal standard to accurately quantify endogenous normetanephrine, a metabolite of norepinephrine. The following diagram illustrates the metabolic pathway of catecholamines.

Experimental Workflow: Isotope Dilution Mass Spectrometry

The primary application of this compound is in isotope dilution mass spectrometry (ID-MS) for the quantification of normetanephrine in biological samples, typically urine or plasma. The general workflow for this application is depicted below.

Detailed Experimental Protocol: Analysis of Urinary Metanephrines by LC-MS/MS

This protocol is a representative example for the quantitative analysis of metanephrines in human urine using this compound as an internal standard.[1][2][3][4][5]

1. Materials and Reagents

-

This compound (Internal Standard)

-

Metanephrine and Normetanephrine analytical standards

-

Hydrochloric acid (HCl)

-

Formic acid

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

24-hour urine collection containers with acid preservative

2. Standard and Internal Standard Preparation

-

Prepare stock solutions of metanephrine, normetanephrine, and this compound in methanol.

-

Prepare a series of calibration standards by spiking blank urine (or a synthetic matrix) with known concentrations of metanephrine and normetanephrine.

-

Prepare a working internal standard solution of this compound in an appropriate solvent.

3. Sample Preparation

-

Collect a 24-hour urine sample in a container with an acid preservative (e.g., HCl).

-

Measure and record the total volume of the 24-hour urine collection.

-

Transfer a 1 mL aliquot of the mixed urine sample to a clean tube.

-

Add a known amount of the this compound internal standard solution to the urine aliquot.

-

Acid Hydrolysis: Add concentrated HCl to the sample and heat at approximately 100°C for 20-30 minutes to deconjugate the metanephrines.[1]

-

Cool the sample and neutralize it with a suitable base.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the hydrolyzed and neutralized urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the metanephrines and the internal standard with an appropriate solvent (e.g., methanol with formic acid).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column (e.g., C18 or PFP).

-

Mobile Phase: A gradient of two solvents, typically water with formic acid and/or ammonium formate (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor at least two specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standard to ensure specificity and accuracy.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for the specific MRM transitions of both the endogenous normetanephrine and the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of normetanephrine in the urine sample by interpolating its peak area ratio on the calibration curve.

-

Calculate the total 24-hour excretion of normetanephrine by multiplying the concentration by the total urine volume.

Conclusion

This compound is an indispensable tool for clinical and research laboratories performing quantitative analysis of catecholamine metabolites. Its use as an internal standard in isotope dilution mass spectrometry provides high accuracy and precision, which is crucial for the reliable diagnosis and management of diseases related to catecholamine excess. This guide provides a foundational understanding of the commercial availability and technical application of this important analytical standard. Researchers should always refer to specific product datasheets and relevant scientific literature for the most detailed and up-to-date information.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Development and validation of a simple, fast and sensitive liquid chromatography-tandem mass spectrometry method to establish reference intervals for 24-h urinary free normetanephrine, metanephrine and methoxytyramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to (Rac)-Normetanephrine-d3: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on (Rac)-Normetanephrine-d3, a deuterated isotopologue of normetanephrine. The primary application of this compound is as an internal standard in analytical and clinical chemistry, particularly for the quantification of endogenous normetanephrine and other catecholamines using mass spectrometry. This document outlines its chemical properties, safety protocols, handling and storage instructions, and its role in experimental procedures.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of normetanephrine. The deuterium atoms provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays, without altering its chemical behavior during sample preparation and chromatographic separation.

Table 1: Chemical and Physical Data for this compound Hydrochloride

| Property | Value | Reference |

| Synonyms | (±)-Normetanephrine-d3 HCl, DL-Normetanephrine-d3 HCl | [Source 1] |

| CAS Number | 1085333-97-6 | [Source 1] |

| Molecular Formula | C₉H₁₁D₃ClNO₃ | [Source 1] |

| Molecular Weight | 222.68 g/mol | [Source 1] |

| Appearance | Solid | [Source 16] |

| Purity | Typically >98% | [Source 20] |

| Solubility | H₂O: 100 mg/mL (449.07 mM; requires sonication), DMSO: 20.83 mg/mL (93.54 mM; requires sonication) | [Source 19] |

Safety and Toxicology

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. However, as with any chemical, appropriate safety precautions should be observed. It is intended for research use only and not for human or veterinary use.

Hazard Identification and Precautionary Measures

-

Hazard Statement: Not a hazardous substance or mixture[1].

-

Precautionary Statements:

Toxicological Data

Table 2: Acute Toxicity Data for Norepinephrine

| Route | Species | LD50 | Reference |

| Oral | Rat | 20 mg/kg | [Source 6] |

| Intravenous | Rat | 100 µg/kg | [Source 14] |

| Intraperitoneal | Mouse | 6 mg/kg | [Source 15] |

It is important to note that normetanephrine is a metabolite of norepinephrine and is generally considered to have significantly less biological activity[2].

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Handling

-

For laboratory research use only.

-

Avoid dust formation.

-

Ensure adequate ventilation during handling.

-

Standard laboratory hygiene practices should be followed.

Storage

Recommended storage conditions can vary slightly by supplier, but generally adhere to the following:

Table 3: Storage Conditions for this compound Hydrochloride

| Condition | Temperature | Duration | Notes | Reference |

| Neat Solid | -20°C | Long-term | Keep container tightly sealed, away from moisture. | [Source 19] |

| In Solvent | -80°C | Up to 6 months | Sealed storage, away from moisture. | [Source 19] |

| In Solvent | -20°C | Up to 1 month | Sealed storage, away from moisture. | [Source 19] |

| Shipping | Ambient | Short-term (if less than 2 weeks) | Stable for short durations at room temperature. | [Source 1] |

Biological Context: The Catecholamine Pathway

Normetanephrine is a key metabolite in the catecholamine biosynthesis and degradation pathway. It is formed from norepinephrine by the action of the enzyme Catechol-O-methyltransferase (COMT). Understanding this pathway is essential for interpreting data from studies where this compound is used as an internal standard.

Caption: Catecholamine biosynthesis and metabolism pathway.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of normetanephrine and other catecholamines in biological matrices like plasma and urine. The following is a representative protocol for the analysis of metanephrines in plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 200 µL of a plasma sample, add 10 µL of an internal standard solution containing this compound (concentration will depend on the specific assay, e.g., 8 ng/mL). Then add 600 µL of a suitable buffer, such as 50 mM ammonium acetate[3].

-

SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge (e.g., 30 mg) with 1 mL of methanol followed by 1 mL of the buffer used in the pre-treatment step.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interferences. A typical wash sequence is 1 mL of water, followed by 1 mL of a 50:50 mixture of methanol and acetonitrile[3].

-

Elution: Elute the analytes of interest. A common elution solvent is 5% formic acid in a 50:50 mixture of methanol and acetonitrile. Elute with two aliquots of 0.9 mL[3].

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 55°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 4: Example LC-MS/MS Parameters for Normetanephrine Analysis

| Parameter | Condition |

| LC System | UHPLC system |

| Column | HILIC or Reversed-Phase C18 column suitable for polar analytes |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 400 µL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 50°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Normetanephrine Transition | m/z 166 -> 134 |

| This compound Transition | m/z 169 -> 137 |

Note: The specific gradient and MS parameters should be optimized for the instrument and column being used.

Experimental and Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of normetanephrine in a clinical or research setting using this compound as an internal standard.

Caption: Typical analytical workflow for normetanephrine quantification.

Conclusion

This compound is a critical tool for researchers and clinicians in the accurate quantification of catecholamine metabolites. While it is not classified as a hazardous material, adherence to standard laboratory safety, handling, and storage protocols is essential to ensure its stability and the integrity of experimental results. Its application as an internal standard in LC-MS/MS methods provides high precision and accuracy, which is indispensable for both clinical diagnostics and fundamental research in neurobiology and endocrinology.

References

Methodological & Application

Application Note: High-Throughput Analysis of Normetanephrine in Human Plasma Using (Rac)-Normetanephrine-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Normetanephrine (NMN) is a metabolite of norepinephrine and a crucial biomarker for the diagnosis of pheochromocytoma and paraganglioma. Accurate and precise quantification of NMN in biological matrices is essential for clinical research and diagnostics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of normetanephrine in human plasma. The use of a stable isotope-labeled internal standard, (Rac)-Normetanephrine-d3, ensures high accuracy and compensates for matrix effects and variations during sample processing.[1][2][3][4]

Principle

This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for the separation of normetanephrine from endogenous plasma components. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This compound is added to all samples, calibrators, and quality controls to serve as an internal standard, ensuring accurate quantification.[2][5][6]

Experimental Protocols

Materials and Reagents

-

Normetanephrine hydrochloride

-

This compound hydrochloride

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (Weak Cation Exchange, WCX)